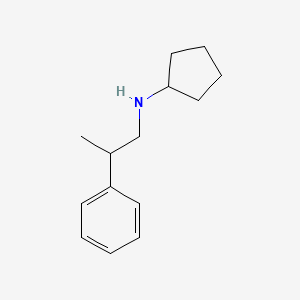

N-(2-phenylpropyl)cyclopentanamine

Description

N-(2-Phenylpropyl)cyclopentanamine is a synthetic amine derivative featuring a cyclopentanamine core substituted with a 2-phenylpropyl group. The compound’s structure combines a rigid cyclopentane ring with a flexible phenylpropyl chain, balancing lipophilicity and molecular bulk. Such features are critical in drug design, influencing bioavailability, receptor binding, and metabolic stability.

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-(2-phenylpropyl)cyclopentanamine |

InChI |

InChI=1S/C14H21N/c1-12(13-7-3-2-4-8-13)11-15-14-9-5-6-10-14/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3 |

InChI Key |

CURGVIKWEJTIFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1CCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-phenylpropyl)cyclopentanamine with key analogs:

Key Observations :

- Lipophilicity : The target compound’s estimated XLogP3 (~3.5) is lower than the benzyloxy-substituted analog (4.6) but higher than the phenethyl derivative (2.9) , reflecting the 2-phenylpropyl group’s moderate hydrophobicity.

- Molecular Weight: this compound (203.33 g/mol) is smaller than the phenoxypropyl analog (325.4 g/mol) but larger than the butyl-propyl derivative (183.2 g/mol) . This impacts pharmacokinetics, as smaller molecules typically exhibit better diffusion rates.

- Hydrogen Bonding : The benzyloxy analog’s three hydrogen bond acceptors may enhance solubility compared to the target compound’s single acceptor.

Pharmacological Implications

- The 2-phenylpropyl group in the target compound may enhance hydrophobic interactions with nonpolar receptor pockets.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, favoring oral or injectable administration. The free base form of this compound may require formulation adjustments for bioavailability.

- Structural Alerts : Beta-Methylfentanyl , while pharmacologically distinct (opioid activity), shares the phenylpropyl moiety, underscoring this group’s versatility in mediating receptor interactions.

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.